Carbazol-9-yl-acetic acid chemical properties and structure
Carbazol-9-yl-acetic acid chemical properties and structure
This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with Carbazol-9-yl-acetic acid, tailored for researchers, scientists, and professionals in drug development and materials science.
Core Chemical and Physical Properties
Carbazol-9-yl-acetic acid is a heterocyclic aromatic compound notable for its rigid, planar carbazole core linked to a functional acetic acid moiety. This structure imparts a unique combination of electronic and physical properties, making it a valuable building block in various scientific fields.
Quantitative Data Summary
The key physical and chemical properties of Carbazol-9-yl-acetic acid are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | 191-194 °C[1] |
| Boiling Point | ~387.6 °C at 760 mmHg[1] |
| Predicted pKa | 3.13 ± 0.10[1] |
| Flash Point | ~188.2 °C[1] |
| Solubility (DMSO) | 75 mg/mL[1] |
| Solubility (Acetonitrile) | 1.6 mg/mL[1] |
| Calculated Density | 1.343 Mg/m³ |
Chemical Structure and Crystallography
The molecule consists of a tricyclic carbazole system where the nitrogen atom (position 9) is substituted with an acetic acid group.[1] This unique arrangement dictates its chemical behavior and solid-state packing.
| Identifier | Value |
| IUPAC Name | 2-(9H-carbazol-9-yl)acetic acid |
| CAS Number | 524-80-1 |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O |
| InChI | InChI=1S/C14H11NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,16,17) |
| InChI Key | PBDMLLFEZXXJNE-UHFFFAOYSA-N |
Crystallographic Data:
Carbazol-9-yl-acetic acid crystallizes in a monoclinic system with the space group C2/c.[1] The tricyclic carbazole ring system is nearly planar, with a dihedral angle of just 2.8(5)° between its two benzene rings.[1] In a notable conformational feature, the carboxylic acid group is oriented almost perpendicularly to the plane of the carbazole ring, forming a dihedral angle of 88.5(1)° with the pyrrole ring.[1] This geometry influences the intermolecular interactions, which are dominated by O—H⋯O hydrogen bonds in the crystal lattice.[1]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of Carbazol-9-yl-acetic acid are crucial for its application in research and development.
Synthesis Methodologies
Two common synthetic routes are detailed below.
Protocol 1: Synthesis from Carbazole and Ethyl Bromoacetate
This method involves the N-alkylation of carbazole followed by saponification.
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Alkylation: Dissolve 5 g (0.03 mol) of carbazole in 100 mL of dimethylformamide (DMF).
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Add 6.68 g (0.04 mol) of ethyl bromoacetate to the solution.
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Stir the reaction mixture continuously at 35 °C for 12 hours.
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Upon completion, pour the mixture into 200 mL of water and separate the resulting precipitate by filtration.
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Hydrolysis: Adjust the pH of the filtrate to 1.0 using 2 M hydrochloric acid to precipitate the crude product.
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Collect the crude Carbazol-9-yl-acetic acid by filtration and dry.
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Purification: Recrystallize the product from a dichloromethane/ethanol solvent mixture to yield a white crystalline solid.
Protocol 2: Systematic Synthesis via Tetrahydrocarbazole Intermediate
This route provides a multi-step pathway involving several biologically active intermediates.
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Formation of Tetrahydrocarbazole-9-acetic acid: Heat a mixture of cyclohexanone (1 mol) and acetic acid (3 mol) under reflux for 1 hour. During this period, add 1-phenylhydrazino-acetic acid (1 mol) to the mixture and continue refluxing for an additional hour. Pour the mixture into a beaker and stir until solidified. Cool to approximately 5 °C and filter with suction. Recrystallize the crude solid from methanol.
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Bromination: Take 1,2,3,4-Tetrahydrocarbazole-9-acetic acid (1 mol) and N-bromosuccinimide (0.5 mol) in a round bottom flask. Add CCl₄ as a solvent along with a few crystals of dibenzoyl peroxide. Reflux the mixture at 50-80 °C for approximately 2 hours. The precipitate of 4-bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid is formed and recrystallized with ethanol.
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Elimination to Dihydrocarbazole derivative: The bromo-intermediate is then treated to form 1,2-dihydrocarbazole-9-acetic acid.
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Final Aromatization: Heat 2-Bromo-1,2-dihydrocarbazole-9-acetic acid (1 mol) with pyridine (2-3 mol) in an oil bath with stirring. Raise the temperature to 150-180 °C and maintain for 1 hour. Distill off the pyridine. The residue, Carbazol-9-yl-acetic acid, is cooled in ice and recrystallized from ethanol.
Characterization Protocols
The synthesized compound is typically characterized using standard spectroscopic and analytical techniques.
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¹H and ¹³C NMR Spectroscopy:
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Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
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Analysis: Acquire ¹H and ¹³C NMR spectra. For Carbazol-9-yl-acetic acid, the ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the acetic acid group (around 5.23 ppm), and the acidic proton (around 13.10 ppm). The ¹³C NMR spectrum will show signals for the aromatic carbons and the carbonyl carbon (around 170.2 ppm).
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Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.
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Analysis: Acquire the IR spectrum. Key vibrational bands include a broad O-H stretch for the carboxylic acid (around 3380 cm⁻¹), a C=O stretch (around 1725 cm⁻¹), and aromatic C-H and C=C stretching bands.
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Mass Spectrometry (MS):
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Analysis: Use a technique such as Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 226.
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X-ray Crystallography:
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Sample Preparation: Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation from a 50% ethanol solution.
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Analysis: Perform single-crystal X-ray diffraction to determine the precise three-dimensional structure, unit cell parameters, and crystal packing.
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Visualized Workflows and Applications
The following diagrams, created using the DOT language, illustrate a key synthesis workflow and the primary applications of Carbazol-9-yl-acetic acid.
Caption: Synthesis workflow for Carbazol-9-yl-acetic acid.
Caption: Key applications of Carbazol-9-yl-acetic acid.
